molecular formula C20H17N5O B2356680 (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide CAS No. 306300-77-6

(E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2356680
CAS RN: 306300-77-6
M. Wt: 343.39
InChI Key: DUDQIBQEHLOWRB-WSDLNYQXSA-N
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Description

(E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazone derivative of pyrazole and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Spectroscopic Studies

(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, has been synthesized and characterized using spectroscopic methods. Its structure in gas phase and aqueous solution was studied, revealing insights into its reactivity and stability. This research could inform the study of similar compounds, including (E)-N'-((1H-indol-3-yl)methylene)-3-(p-tolyl)-1H-pyrazole-5-carbohydrazide (Karrouchi et al., 2021).

Anticancer Applications

Derivatives of (1H-indol-3-yl)methylene, like 4-[indol-3-yl-Methylene]-1H-pyrazol-5(4H)-one, have shown potential in inhibiting cancer cell growth, suggesting that similar structures may possess anticancer properties (Jing et al., 2012).

Molecular Docking and Biological Activity

Studies have used molecular docking to explore the potential biological activity of similar compounds. For instance, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide has been investigated for its potential as an inhibitor of CDK2s, which could inform the biological applications of related compounds (Pillai et al., 2017).

Antimicrobial Screening

Research on pyrazole-3-carbohydrazide derivatives, such as 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide, has demonstrated promising antimicrobial activities. This suggests potential applications in antimicrobial research for similar compounds (Idrees et al., 2020).

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-6-8-14(9-7-13)18-10-19(24-23-18)20(26)25-22-12-15-11-21-17-5-3-2-4-16(15)17/h2-12,21H,1H3,(H,23,24)(H,25,26)/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDQIBQEHLOWRB-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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